3,6-Dimethylpyrazine-2-carbonitrile

Description

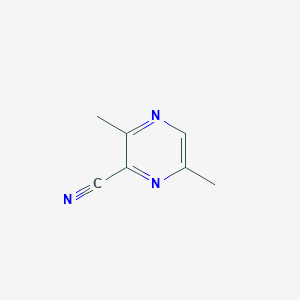

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-4-9-6(2)7(3-8)10-5/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKKBZUIFHHRBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336684 | |

| Record name | 3,6-dimethylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2435-47-4 | |

| Record name | 3,6-Dimethyl-2-pyrazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2435-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-dimethylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,6-Dimethylpyrazine-2-carbonitrile physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 3,6-Dimethylpyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 2435-47-4), a key heterocyclic building block. Pyrazine derivatives are integral to medicinal chemistry and drug discovery, serving as scaffolds in numerous bioactive compounds.[1][2][3] This document synthesizes critical data on the molecular structure, physical properties, and spectroscopic characteristics of this compound. Furthermore, it outlines standardized experimental protocols for the validation of these properties, offering a framework for researchers to ensure data integrity and reproducibility. The guide is designed to be a practical resource for scientists engaged in synthetic chemistry, pharmaceutical development, and materials science.

Introduction: The Significance of Substituted Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are of significant interest in pharmaceutical and materials science.[3] The pyrazine ring is a "privileged scaffold," appearing in a wide array of biologically active molecules, from anti-tuberculosis drugs like Pyrazinamide to novel compounds in active drug discovery programs.[1][2][3] Their unique electronic properties and ability to participate in hydrogen bonding make them valuable pharmacophores.

This compound is a functionalized pyrazine derivative that serves as a versatile intermediate in organic synthesis.[1][4] The presence of two methyl groups and a nitrile moiety on the pyrazine core provides multiple reaction sites for further molecular elaboration, making it a valuable building block for creating complex molecular architectures.[5] Understanding its fundamental physicochemical properties is the first and most critical step in its effective application in research and development.

Molecular and Physicochemical Properties

A precise understanding of a compound's physical and chemical identity is foundational to its application. This section details the core properties of this compound.

Chemical Identity and Structure

The molecule consists of a central pyrazine ring substituted with two methyl groups at positions 3 and 6, and a nitrile group at position 2.

Caption: Molecular Structure of this compound.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from supplier technical data and predictive models.

| Property | Value | Source(s) |

| CAS Number | 2435-47-4 | [4][5][6] |

| Molecular Formula | C₇H₇N₃ | [4][5][7] |

| Molecular Weight | 133.15 g/mol | [4][5][7] |

| Appearance | Low melting crystalline solid | [8] (by analogy) |

| Melting Point | 49-50 °C | [7] |

| Boiling Point | 248.5 ± 35.0 °C (Predicted) | [7] |

| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [7] |

| Purity | ≥ 98% | [4][5] |

| Storage | Sealed in a dry place at room temperature | [6][7] |

| pKa | -0.98 ± 0.10 (Predicted) | [7] |

Spectroscopic Profile: A Guide to Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While raw spectra are not provided, this section describes the expected features for this compound based on its structure, serving as a reference for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Two distinct singlets should be observed in the aromatic region, corresponding to the two methyl groups (at positions 3 and 6). Another singlet should appear for the lone proton on the pyrazine ring. The exact chemical shifts (ppm) will depend on the solvent used, but the integration of these peaks should be in a 3:3:1 ratio.

-

¹³C NMR: The carbon NMR spectrum will be more complex. Distinct signals are expected for the two methyl carbons, the four unique carbons of the pyrazine ring, and the carbon of the nitrile group (C≡N). The nitrile carbon typically appears in the 115-125 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands to look for include:

-

C≡N Stretch: A sharp, intense absorption band around 2220-2240 cm⁻¹, characteristic of a nitrile group.

-

C=N and C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the aromatic pyrazine ring.

-

C-H Stretching: Bands just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H bonds.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of the compound (133.15).[5][7] Common fragmentation patterns for pyrazines may involve the loss of methyl groups or HCN, leading to characteristic fragment ions.

Experimental Protocols for Property Determination

To ensure the trustworthiness of experimental data, standardized protocols must be followed. This section provides step-by-step methodologies for determining key physicochemical properties.

Caption: General workflow for the physicochemical characterization of a compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically < 1°C) suggests a high-purity sample.

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

-

Methodology (Capillary Method):

-

Sample Preparation: Finely powder a small amount of the crystalline sample.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (49-50°C).[7]

-

Measurement: Decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

-

-

Causality: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading. Impurities typically depress and broaden the melting range.

Solubility Assessment

Understanding solubility is vital for designing reaction conditions, purification methods, and formulation strategies.

-

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

-

Methodology (Qualitative):

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane).

-

Sample Addition: To 1 mL of each solvent in a separate test tube, add approximately 10 mg of this compound.

-

Observation: Agitate the mixture at a constant temperature (e.g., 25°C) for 1-2 minutes.

-

Classification: Visually classify the solubility as 'soluble' (no solid particles visible), 'partially soluble' (some solid remains), or 'insoluble' (no apparent dissolution).

-

-

Expertise Insight: For drug development, quantitative solubility in aqueous buffers at different pH values (e.g., pH 2.0, 7.4) is a critical parameter to determine, as it influences bioavailability.

Synthesis and Reactivity Overview

This compound is primarily utilized as a chemical intermediate. Pyrazinecarbonitriles, in general, are key precursors in the synthesis of more complex molecules, most notably in the pharmaceutical industry for producing active pharmaceutical ingredients (APIs).[1][2] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the pyrazine ring can undergo various substitutions, making it a versatile scaffold for building molecular diversity.

Applications in Research and Drug Development

The pyrazine scaffold is a cornerstone in medicinal chemistry.[3] Its presence in approved drugs highlights its therapeutic relevance.[3] Compounds containing the pyrazine moiety are explored for a wide range of pharmacological activities. While specific applications for this compound are proprietary to ongoing research, its utility as a "protein degrader building block" suggests its role in the development of novel therapeutic modalities like PROTACs (Proteolysis-targeting chimeras).[5]

Handling, Storage, and Safety

Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[6][7] This prevents hydration and degradation.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Work should be conducted in a chemical fume hood to avoid inhalation of any dust or vapors.

Conclusion

This compound is a well-defined chemical entity with distinct physicochemical properties. Its melting point of 49-50°C, molecular weight of 133.15 g/mol , and characteristic spectroscopic features make it readily identifiable and verifiable.[5][7] As a functionalized heterocyclic compound, it represents a valuable tool for chemists in both academic and industrial settings, particularly for those engaged in the synthesis of novel compounds for drug discovery and materials science. This guide provides the foundational data and procedural insights necessary for its effective and reliable use.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. This compound [myskinrecipes.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 2435-47-4|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 2435-47-4 [m.chemicalbook.com]

- 8. 2,6-Dimethylpyrazine CAS#: 108-50-9 [m.chemicalbook.com]

Spectroscopic Characterization of 3,6-Dimethylpyrazine-2-carbonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 3,6-dimethylpyrazine-2-carbonitrile, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. While experimental spectra for this specific molecule are not widely available in public databases, this document leverages established principles of spectroscopy and extensive data from analogous pyrazine derivatives to present a comprehensive and predictive characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound possesses a pyrazine ring substituted with two methyl groups and a nitrile group. This substitution pattern leads to a unique electronic environment that is reflected in its spectroscopic signatures. The lone pair electrons on the nitrogen atoms, the aromaticity of the pyrazine ring, and the electron-withdrawing nature of the nitrile group all play crucial roles in determining the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons in the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: one for the aromatic proton on the pyrazine ring and two for the protons of the two methyl groups.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Proton | 8.5 - 8.7 | Singlet (s) | 1H | H-5 |

| Methyl Protons | 2.6 - 2.8 | Singlet (s) | 3H | C-6-CH₃ |

| Methyl Protons | 2.5 - 2.7 | Singlet (s) | 3H | C-3-CH₃ |

Causality Behind Predictions:

-

Aromatic Proton (H-5): The pyrazine ring is an electron-deficient aromatic system, which deshields the ring protons, causing them to appear at a relatively high chemical shift. The presence of the electron-withdrawing nitrile group at C-2 further deshields the adjacent protons. However, the two electron-donating methyl groups at C-3 and C-6 will slightly shield the ring. The proton at the C-5 position is expected to be a singlet as there are no adjacent protons to couple with.

-

Methyl Protons (C-6-CH₃ and C-3-CH₃): The methyl groups are attached to the aromatic pyrazine ring, and their protons are expected to resonate in the typical range for methyl groups on an aromatic ring. The two methyl groups are in slightly different electronic environments due to the proximity of the nitrile group to the C-3 methyl group, which may lead to a slight difference in their chemical shifts. Both signals are expected to be singlets as there are no adjacent protons for coupling.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Quaternary Carbon | 155 - 160 | C-6 |

| Quaternary Carbon | 150 - 155 | C-3 |

| Aromatic CH | 140 - 145 | C-5 |

| Quaternary Carbon | 130 - 135 | C-2 |

| Nitrile Carbon | 115 - 120 | -C≡N |

| Methyl Carbon | 20 - 25 | C-6-CH₃ |

| Methyl Carbon | 18 - 23 | C-3-CH₃ |

Causality Behind Predictions:

-

Ring Carbons (C-2, C-3, C-5, C-6): The carbon atoms of the pyrazine ring are expected to resonate in the aromatic region. The carbons attached to the nitrogen atoms (C-3 and C-6) will be significantly deshielded. The carbon bearing the nitrile group (C-2) will also be deshielded. The C-5 carbon, bonded to a hydrogen, will likely appear at a lower chemical shift compared to the substituted carbons.

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the 115-120 ppm range.

-

Methyl Carbons (C-3-CH₃ and C-6-CH₃): The carbons of the methyl groups are expected in the aliphatic region of the spectrum. Similar to the proton signals, a slight difference in their chemical shifts may be observed due to the influence of the nitrile group.

Experimental Protocol for NMR Spectroscopy

Caption: Standard workflow for NMR data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz instrument.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to obtain singlets for all carbon signals.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation. Perform phase and baseline corrections to obtain a clear spectrum. Calibrate the chemical shifts using the TMS signal as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and methyl groups, the C=N and C=C bonds of the pyrazine ring, and the C≡N bond of the nitrile group.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H stretch (CH₃) | 2850 - 3000 | Medium |

| C≡N stretch (nitrile) | 2220 - 2240 | Sharp, Medium to Strong |

| C=C and C=N ring stretch | 1400 - 1600 | Medium to Strong |

| C-H bend (methyl) | 1350 - 1450 | Medium |

Causality Behind Predictions:

-

C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic systems. The bands just below 3000 cm⁻¹ are due to the C-H stretching of the methyl groups.

-

Nitrile (C≡N) Stretching: The nitrile group has a very characteristic sharp absorption band in the 2220-2240 cm⁻¹ region. Its position can be influenced by conjugation with the aromatic ring.

-

Ring Stretching: The C=C and C=N stretching vibrations of the pyrazine ring typically appear as a series of bands in the 1400-1600 cm⁻¹ region.

-

C-H Bending: The bending vibrations of the methyl C-H bonds are expected in the 1350-1450 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy

Caption: Standard workflow for IR data acquisition.

-

Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is common. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is also recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the frequencies of the absorption bands, which are then correlated with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The molecular ion peak (M⁺) and various fragment ions are detected. The molecular weight of this compound (C₇H₇N₃) is 133.15 g/mol .

| m/z | Predicted Ion | Possible Fragmentation Pathway |

| 133 | [M]⁺ | Molecular ion |

| 132 | [M-H]⁺ | Loss of a hydrogen radical from a methyl group |

| 118 | [M-CH₃]⁺ | Loss of a methyl radical |

| 106 | [M-HCN]⁺ | Loss of hydrogen cyanide from the ring and nitrile group |

| 79 | [C₅H₃N₂]⁺ | Further fragmentation of the pyrazine ring |

Causality Behind Predictions:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 133, corresponding to the intact molecule with one electron removed.

-

[M-H]⁺: Loss of a hydrogen radical from one of the methyl groups is a common fragmentation pathway for alkyl-substituted aromatic compounds.

-

[M-CH₃]⁺: Cleavage of a methyl group is also a likely fragmentation, leading to a stable pyrazinyl cation.

-

[M-HCN]⁺: The pyrazine ring can undergo fragmentation involving the loss of HCN, a stable neutral molecule.

-

Further Fragmentation: The resulting fragment ions can undergo further fragmentation, leading to smaller ions that are characteristic of the pyrazine ring structure.

Experimental Protocol for Mass Spectrometry

Caption: Standard workflow for mass spectrometry data acquisition.

-

Sample Introduction: The sample can be introduced into the mass spectrometer in various ways. For a pure, volatile compound, direct insertion or gas chromatography-mass spectrometry (GC-MS) are common methods.

-

Ionization: Electron Ionization (EI) is a standard technique for generating fragment-rich spectra that are useful for structural elucidation. Typically, an electron energy of 70 eV is used.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The data is presented as a mass spectrum, which is a plot of ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have established a comprehensive set of expected spectral data that can serve as a valuable reference for the identification and characterization of this compound. The provided experimental protocols outline the standard methodologies for acquiring high-quality spectroscopic data, ensuring that researchers can confidently validate these predictions in a laboratory setting.

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 3,6-Dimethylpyrazine-2-carbonitrile and its Analogs

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of 3,6-Dimethylpyrazine-2-carbonitrile, a heterocyclic compound of interest in pharmaceutical and materials science. While a definitive, publicly available crystal structure for this compound (CAS: 2435-47-4) is not presently documented in crystallographic databases, this guide establishes a robust framework for its determination.[1][2] By examining the crystallographic data of structurally related pyrazine derivatives, we delineate the anticipated molecular geometry, packing motifs, and intermolecular interactions. Furthermore, this document provides detailed, field-proven methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of such compounds, offering researchers and drug development professionals a practical guide to elucidating their three-dimensional structures.

Introduction: The Significance of Pyrazine Scaffolds

Pyrazine derivatives form a cornerstone of heterocyclic chemistry, with their unique electronic and structural properties lending them to a wide array of applications. These nitrogen-containing aromatic rings are prevalent in flavor and fragrance chemistry, and more critically, serve as vital scaffolds in the development of therapeutic agents.[3][4][5] The substitution pattern on the pyrazine ring dictates the molecule's pharmacological activity, making a precise understanding of its three-dimensional structure paramount for rational drug design and structure-activity relationship (SAR) studies. Pyrazine compounds have shown potential in anticancer and antimicrobial applications, and are key intermediates in the synthesis of various pharmaceuticals.[5][6] The addition of a carbonitrile group, as in this compound, introduces a versatile functional group capable of participating in various chemical transformations and intermolecular interactions, further highlighting the importance of its structural characterization.

Molecular Properties of this compound

While the full crystal structure remains to be elucidated, the fundamental molecular properties of this compound are known.

| Property | Value | Source |

| CAS Number | 2435-47-4 | [1][2] |

| Molecular Formula | C₇H₇N₃ | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| SMILES Code | CC1=NC(C#N)=C(C)N=C1 | [2] |

These data provide the basic building blocks for any theoretical and experimental structural analysis.

The Path to Crystal Structure Elucidation: A Methodological Workflow

The determination of a molecule's crystal structure is a systematic process that begins with synthesis and culminates in the refinement of a crystallographic model. The following workflow represents an industry-standard approach to obtaining single-crystal X-ray diffraction data.

References

- 1. This compound [myskinrecipes.com]

- 2. 2435-47-4|this compound|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. 2,5-Dimethyl pyrazine: properties and applications_Chemicalbook [chemicalbook.com]

- 6. 5,6-Dimethylpyrazine-2,3-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3,6-Dimethylpyrazine-2-carbonitrile from diaminomaleonitrile

An In-Depth Technical Guide to the Synthesis of 3,6-Dimethylpyrazine-2-carbonitrile from Diaminomaleonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis route detailed herein utilizes the condensation reaction between diaminomaleonitrile (DAMN), a versatile and accessible building block, and biacetyl (2,3-butanedione). This document offers a deep dive into the underlying reaction mechanism, a detailed step-by-step experimental protocol, and methods for the purification and characterization of the final product. The content is tailored for researchers, chemists, and professionals in drug development, providing the scientific rationale behind experimental choices to ensure reproducibility and a thorough understanding of the process.

Introduction: The Significance of Pyrazinecarbonitriles

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their unique electronic properties and ability to participate in hydrogen bonding have made them privileged scaffolds in the pharmaceutical industry, with applications ranging from kinase inhibitors in oncology to agents targeting various receptors and enzymes.[2] The introduction of a carbonitrile (-CN) group onto the pyrazine ring further enhances its utility, serving as a key pharmacophore or a synthetic handle for further molecular elaboration.

Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, is a highly versatile and cost-effective precursor for the synthesis of a wide array of nitrogen-containing heterocycles, including pyrazines, imidazoles, and purines.[3][4] Its reactivity is often compared to that of o-phenylenediamine, readily undergoing condensation with 1,2-dicarbonyl compounds to form the pyrazine ring system.[4] This guide focuses specifically on the reaction of DAMN with biacetyl to yield this compound, a targeted building block for further chemical synthesis.

Reaction Mechanism and Rationale

The formation of the pyrazine ring from diaminomaleonitrile and an α-dicarbonyl compound is a classic condensation-cyclization reaction. The process is typically catalyzed by a weak acid, which serves to activate the carbonyl groups of the dicarbonyl compound, making them more susceptible to nucleophilic attack.

The key steps are:

-

Nucleophilic Attack: One of the amino groups of diaminomaleonitrile acts as a nucleophile, attacking one of the carbonyl carbons of biacetyl. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Imine Formation: A molecule of water is eliminated to form a Schiff base (imine) intermediate.

-

Intramolecular Cyclization: The second amino group of the DAMN moiety then attacks the remaining carbonyl group in an intramolecular fashion, leading to the formation of a six-membered dihydropyrazine ring.

-

Aromatization: The final step involves the elimination of a second molecule of water from the cyclic intermediate. This dehydration step results in the formation of the stable, aromatic pyrazine ring.

This sequence provides a high-yield pathway to the desired substituted pyrazine. The choice of biacetyl specifically introduces two methyl groups at positions 3 and 6 of the resulting pyrazine-2-carbonitrile.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the established condensation reaction between DAMN and biacetyl.[2]

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Diaminomaleonitrile (DAMN) | ≥98% Purity | Sigma-Aldrich | Toxic. Handle with appropriate PPE. |

| Biacetyl (2,3-Butanedione) | ≥97% Purity | Acros Organics | Volatile and flammable. |

| Ethanol (EtOH) | Anhydrous | Fisher Scientific | Reaction solvent. |

| Acetic Acid (Glacial) | ACS Grade | VWR | Catalyst. Corrosive. |

| Diethyl Ether | Anhydrous | EMD Millipore | For washing the product. Flammable. |

| Round-bottom flask (100 mL) | - | - | |

| Reflux Condenser | - | - | |

| Magnetic Stirrer and Stir Bar | - | - | |

| Heating Mantle | - | - | |

| Buchner Funnel and Filter Flask | - | - | For product isolation. |

| Filter Paper | - | - |

3.2. Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add diaminomaleonitrile (1.0 eq., e.g., 5.0 g) and anhydrous ethanol (50 mL). Stir the mixture to achieve a suspension.

-

Reagent Addition: To the stirring suspension, add biacetyl (1.0 eq., molar equivalent to DAMN) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq. or ~5 drops).

-

Reaction Execution: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain the reflux with vigorous stirring for 4 to 6 hours.

-

Rationale: Heating to reflux provides the necessary activation energy for the condensation and cyclization reactions. The acetic acid catalyst protonates the carbonyls of biacetyl, accelerating the rate-limiting nucleophilic attack. Ethanol is an effective solvent that dissolves the reactants at elevated temperatures and is relatively inert.

-

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting materials indicates the completion of the reaction.

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid sequentially with a small amount of cold ethanol and then with diethyl ether to remove any residual impurities.

-

Rationale: Washing with cold ethanol removes soluble impurities without significantly dissolving the desired product. The subsequent wash with diethyl ether helps to dry the product quickly due to its high volatility.

-

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Characterization and Data

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

4.1. Expected Analytical Data

| Analysis Technique | Expected Result |

| Appearance | Off-white to yellow solid |

| Molecular Formula | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol [5] |

| Melting Point | To be determined experimentally and compared with literature values. |

| ¹H NMR (CDCl₃) | δ (ppm): ~8.5 (s, 1H, pyrazine-H), ~2.7 (s, 3H, -CH₃), ~2.6 (s, 3H, -CH₃). Chemical shifts are approximate. |

| ¹³C NMR (CDCl₃) | Signals expected for aromatic carbons (including a quaternary carbon attached to -CN), nitrile carbon, and methyl carbons. |

| IR Spectroscopy | Characteristic peaks: ~2230 cm⁻¹ (C≡N stretch), ~1600-1400 cm⁻¹ (C=C and C=N aromatic stretches). |

| Mass Spec (EI) | m/z: 133 (M⁺), corresponding to the molecular ion. |

4.2. Overall Experimental Workflow

The entire process, from initial setup to final analysis, follows a logical and systematic sequence to ensure the successful synthesis and validation of the target compound.

Caption: Overall workflow for the synthesis and characterization of the target compound.

Conclusion

The synthesis of this compound via the condensation of diaminomaleonitrile and biacetyl represents an efficient and reliable method for accessing this valuable heterocyclic building block. The procedure is robust, scalable, and relies on readily available starting materials. By understanding the underlying chemical principles and adhering to a systematic experimental protocol, researchers can confidently produce this compound in high purity, enabling its use in a wide range of applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of 3,6-Dimethylpyrazine-2-carbonitrile

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for 3,6-dimethylpyrazine-2-carbonitrile, a key heterocyclic compound with applications in medicinal chemistry and materials science. The primary focus is on the well-established cyclocondensation reaction between an α-dicarbonyl compound and an α-aminonitrile derivative. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that influence reaction yield and purity. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

Pyrazinecarbonitriles are a class of nitrogen-containing heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules.[1][2] The pyrazine ring is a prevalent scaffold in numerous pharmaceuticals and natural products.[1] The nitrile functional group offers versatile reactivity, allowing for its conversion into amines, amides, carboxylic acids, and tetrazoles, thus providing a gateway to diverse chemical space.

Specifically, this compound is a valuable intermediate. The substitution pattern on the pyrazine ring, featuring two methyl groups and a nitrile, provides a unique combination of steric and electronic properties that are leveraged in the design of targeted therapeutic agents and functional materials.

Core Synthesis Mechanism: Cyclocondensation Pathway

The most common and efficient method for synthesizing substituted pyrazines is the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine.[3][4] For the synthesis of this compound, this general approach is adapted by reacting an α-dicarbonyl with an α-aminonitrile derivative. The most direct precursors are 2,3-butanedione (also known as diacetyl) and 2-amino-2-cyanoacetamide.[5][6]

The reaction proceeds through a base-catalyzed cyclocondensation mechanism. The process can be dissected into several key steps:

-

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of 2-amino-2-cyanoacetamide on one of the carbonyl carbons of 2,3-butanedione. This forms a hemiaminal intermediate.

-

Dehydration and Imine Formation: The hemiaminal readily dehydrates to form a Schiff base (imine).

-

Intramolecular Cyclization: The second amino group of the intermediate then attacks the remaining carbonyl group intramolecularly, forming a six-membered dihydropyrazine ring.

-

Aromatization: The dihydropyrazine intermediate subsequently undergoes oxidation to form the stable aromatic pyrazine ring. This oxidation can often occur via air oxidation, especially under the reaction conditions, or can be facilitated by an added oxidizing agent.

The causality behind this pathway lies in the inherent reactivity of the starting materials. The electrophilic nature of the adjacent carbonyl carbons in 2,3-butanedione makes them susceptible to nucleophilic attack by the amino groups of 2-amino-2-cyanoacetamide. The subsequent cyclization is entropically favored due to the formation of a stable six-membered aromatic ring.

Caption: Mechanism of this compound Synthesis.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. As with any chemical synthesis, all operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

-

2,3-Butanedione (Diacetyl), ≥97%

-

Ethanol, anhydrous

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-2-cyanoacetamide (1.0 eq) in anhydrous ethanol (100 mL).

-

Addition of Base: To this solution, add a catalytic amount of 5 M aqueous sodium hydroxide solution (0.1 eq). Stir the mixture for 10 minutes at room temperature. The base is crucial as it facilitates the deprotonation of the amino group, increasing its nucleophilicity.

-

Addition of Diketone: Slowly add 2,3-butanedione (1.1 eq) to the reaction mixture. The slight excess of the diketone ensures the complete consumption of the limiting aminonitrile.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water (50 mL) and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: To assess purity.

Data Summary and Comparison

The yield of the cyclocondensation reaction can vary depending on the specific reaction conditions. Below is a table summarizing typical data and potential variations.

| Parameter | Condition 1 (Standard) | Condition 2 (Alternative) | Rationale for Variation |

| Base | Catalytic NaOH | Triethylamine (TEA) | TEA is an organic base, which can be advantageous in reactions where water sensitivity is a concern. |

| Solvent | Ethanol | Methanol | Methanol has a lower boiling point, which may require shorter reaction times but could also lead to lower yields. |

| Temperature | Reflux (~78 °C) | 50 °C | Lower temperatures can sometimes improve selectivity and reduce the formation of side products, but will likely require longer reaction times. |

| Typical Yield | 65-75% | 60-70% | The choice of base and solvent can impact the reaction kinetics and equilibrium, thus affecting the overall yield. |

Troubleshooting and Field Insights

-

Low Yield: A common issue is incomplete reaction or the formation of side products. Ensure that the 2-amino-2-cyanoacetamide is of high purity, as impurities can interfere with the reaction. Additionally, ensure the reaction goes to completion by monitoring with TLC.

-

Purification Challenges: The product can sometimes be difficult to separate from unreacted starting materials or byproducts. Careful optimization of the column chromatography conditions (eluent system) is critical. A gradient elution from non-polar to more polar is often effective.

-

Aromatization Step: In some cases, the final oxidation/aromatization step can be sluggish. If the dihydropyrazine intermediate is isolated, bubbling air through the reaction mixture or the use of a mild oxidizing agent can drive the reaction to completion.

Caption: Experimental Workflow for Synthesis.

Conclusion

The synthesis of this compound via the cyclocondensation of 2,3-butanedione and 2-amino-2-cyanoacetamide is a robust and reliable method. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently produce this valuable intermediate for further applications in drug discovery and materials science. The protocol provided herein serves as a solid foundation for the successful synthesis and purification of the target compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazinecarbonitrile | C5H3N3 | CID 73172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]

- 4. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]

- 5. 2-Amino-2-cyanoacetamide Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Diacetyl - Wikipedia [en.wikipedia.org]

- 7. 2-Amino-2-cyanoacetamide synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Biological Activity of 3,6-Dimethylpyrazine-2-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the known and potential biological activities of 3,6-Dimethylpyrazine-2-carbonitrile. While direct experimental data on this specific molecule is limited in publicly available literature, this document, intended for researchers, scientists, and drug development professionals, extrapolates its potential pharmacological profile based on established knowledge of the pyrazine scaffold and its derivatives. By examining structure-activity relationships, this guide offers insights into its likely metabolic fate, toxicological profile, and potential therapeutic applications, particularly in oncology and infectious diseases. Detailed methodologies for the synthesis and biological evaluation of related compounds are provided to facilitate further investigation into this promising chemical entity.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4-para arrangement, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral components of numerous natural products, pharmaceuticals, and flavoring agents.[1] The pyrazine ring's unique electronic properties, including its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems, make it a valuable pharmacophore in drug design.[1]

Pyrazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] This diverse range of activities has fueled extensive research into the synthesis and biological evaluation of novel pyrazine-containing compounds for therapeutic applications. This guide will focus on the potential biological landscape of a specific derivative, this compound, by dissecting the contributions of its core structure and functional groups.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its biological behavior. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 2435-47-4 | [3] |

| Molecular Formula | C₇H₇N₃ | [3] |

| Molecular Weight | 133.15 g/mol | [3] |

| Purity | min 98% | [4] |

| Storage | Room temperature | [4] |

The synthesis of pyrazine derivatives can be achieved through various established routes. A common approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For substituted pyrazines like this compound, a plausible synthetic route would involve the reaction of diaminomaleonitrile with biacetyl.[5]

Conceptual Synthetic Workflow:

Caption: Conceptual synthesis of this compound.

Predicted Biological Activities Based on Structural Analogs

The biological activity of this compound can be inferred by examining the known activities of structurally related pyrazine derivatives. The key structural features of the target molecule are the pyrazine core, two methyl groups, and a nitrile group.

Anticancer Potential: Kinase Inhibition

A significant body of research has highlighted the potential of pyrazine derivatives as anticancer agents, often through the inhibition of protein kinases.[2] Dysregulation of kinase signaling is a hallmark of many cancers, making them attractive therapeutic targets.

The 3-aminopyrazine-2-carbonitrile scaffold, which is structurally analogous to our target compound, has been identified as a promising starting point for the design of kinase inhibitors. While direct comparative data is unavailable, the presence of the pyrazine-2-carbonitrile moiety suggests that this compound could exhibit inhibitory activity against various kinases.

Antimicrobial Activity

Pyrazine derivatives have been reported to possess broad-spectrum antimicrobial activity.[6][7] For instance, 2,5-bis(1-methylethyl)-pyrazine has demonstrated activity against both bacteria and fungi.[6][7] The proposed mechanisms of antimicrobial action for pyrazine derivatives include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis.[8] The lipophilic nature of the methyl groups on this compound may enhance its ability to penetrate microbial cell membranes, potentially contributing to antimicrobial effects.

Anti-inflammatory Activity

Certain pyrazine-modified natural product derivatives have shown anti-inflammatory properties.[1] For example, a paeonol derivative incorporating a pyrazine structure exhibited significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in macrophages.[1] The anti-inflammatory potential of this compound warrants further investigation.

Metabolism and Toxicology Profile

The metabolic fate and toxicological profile of this compound are crucial considerations for its potential therapeutic development.

Predicted Metabolism

Metabolic studies on various pyrazine derivatives, primarily in rats, have shown that they are efficiently metabolized and excreted.[9] Common metabolic pathways include:

-

Oxidation of side-chains: The methyl groups of this compound are likely to be oxidized to the corresponding carboxylic acids.[9]

-

Ring hydroxylation: The pyrazine ring itself can undergo hydroxylation.[9]

-

Conjugation: The resulting metabolites can be conjugated with glycine, glucuronic acid, or sulfate before excretion.[9]

General Toxicology

Many pyrazine derivatives are used as flavoring agents in food and are considered safe for consumption at low levels.[10] However, hazards for skin and eye contact, as well as respiratory exposure, have been identified for several pyrazine compounds.[11] Most are classified as irritating to the respiratory system.[11] A comprehensive toxicological evaluation of this compound would be necessary to determine its safety profile for any potential therapeutic application.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of in vitro and in vivo assays are required. The following are representative protocols for assessing its potential anticancer and antimicrobial activities.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7, A549)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Workflow for In Vitro Anticancer Screening:

Caption: A typical workflow for an in vitro cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

Materials:

-

Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)

-

This compound

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)

-

96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Compound Preparation: Prepare serial twofold dilutions of this compound in the appropriate broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized microbial inoculum according to CLSI guidelines.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a comprehensive analysis of its structural analogs suggests a high potential for interesting pharmacological properties. Its pyrazine-2-carbonitrile core points towards potential anticancer activity through kinase inhibition, and the presence of lipophilic methyl groups may confer antimicrobial properties.

The synthesis of this compound and its subsequent evaluation using the experimental protocols outlined in this guide are critical next steps. Such studies will be instrumental in validating the predicted biological activities and determining the therapeutic potential of this compound. This in-depth technical guide serves as a foundational resource to stimulate and guide future research into this promising area of medicinal chemistry.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 5,6-Dimethylpyrazine-2,3-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]

- 11. researchgate.net [researchgate.net]

The Ascendance of a Heterocycle: A Technical Guide to the Discovery and Evolution of Pyrazine-2-Carbonitrile Derivatives

Abstract

The pyrazine-2-carbonitrile scaffold has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. This guide provides an in-depth technical exploration of the discovery, synthesis, and biological significance of this pivotal class of molecules. We will traverse the historical landscape of pyrazine chemistry, from its early beginnings to the strategic introduction of the 2-carbonitrile moiety that unlocked a wealth of therapeutic potential. This document will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic evolution of these derivatives, detailed experimental protocols for key compounds, and a thorough examination of their diverse biological activities, including their roles as antiviral, anticancer, and antimicrobial agents. Quantitative biological data and mechanistic insights are presented to provide a holistic view of this important chemical series.

A Historical Perspective: The Genesis of Pyrazine Chemistry

The story of pyrazine-2-carbonitrile derivatives is built upon the foundational discoveries in pyrazine chemistry dating back to the 19th century. The first synthesis of a pyrazine derivative, tetraphenylpyrazine, was reported by Laurent in 1844, a compound he named "amarone".[1] This pioneering work was followed by the development of classical synthetic methodologies that remain relevant today, such as the Staedel–Rugheimer pyrazine synthesis in 1876 and the Gutknecht pyrazine synthesis in 1879.[2] For decades, pyrazines were primarily of interest for their sensory properties, being identified as key flavor and aroma components in a variety of roasted and baked goods. A significant milestone in understanding the natural occurrence of pyrazines was the discovery of tetramethylpyrazine in cultures of Bacillus subtilis in 1962.[3]

The foray of pyrazines into the pharmaceutical realm was marked by the discovery of the antitubercular activity of pyrazinamide, a simple carboxamide derivative. This discovery highlighted the potential of the pyrazine core in modulating biological systems and set the stage for more elaborate explorations of its chemical space.

The strategic introduction of the 2-carbonitrile functionality onto the pyrazine ring marked a pivotal turning point. This electron-withdrawing group not only modulates the electronic properties of the pyrazine ring but also serves as a versatile synthetic handle for further chemical modifications. Pyrazine-2-carbonitrile itself has become a crucial intermediate in the synthesis of pyrazinamide, the frontline anti-tuberculosis drug.[3][4] This established its importance in industrial pharmaceutical synthesis and spurred further investigation into the therapeutic potential of its derivatives.

The Synthetic Arsenal: Crafting Pyrazine-2-Carbonitrile Derivatives

The synthesis of pyrazine-2-carbonitrile and its derivatives has evolved significantly, driven by the demand for efficient and scalable routes to key pharmaceutical intermediates and novel drug candidates.

Fundamental Synthesis of the Pyrazine-2-carbonitrile Core

Two primary strategies have dominated the synthesis of the parent pyrazine-2-carbonitrile:

-

Ammoxidation of 2-Methylpyrazine: This industrial method involves the vapor-phase reaction of 2-methylpyrazine with ammonia and oxygen over a catalyst at high temperatures.[5][6] Various catalytic systems have been developed to optimize the yield and selectivity of this process, with vanadium and molybdenum-based catalysts being particularly effective.[7][8]

-

Cyanation of Halogenated Pyrazines: A more common laboratory-scale approach involves the nucleophilic substitution of a halogen atom (typically bromine or chlorine) at the 2-position of the pyrazine ring with a cyanide source. Palladium-catalyzed cyanation reactions, using reagents like zinc cyanide or potassium ferrocyanide, have proven to be highly efficient.[3][9]

Synthesis of Key Pharmaceutical Intermediates

The versatility of the pyrazine-2-carbonitrile scaffold is exemplified by its role in the synthesis of major drugs.

Pyrazinamide is synthesized from pyrazine-2-carboxylic acid, which can be obtained by the hydrolysis of pyrazine-2-carbonitrile. The carboxylic acid is then typically converted to the corresponding acyl chloride, which is subsequently reacted with ammonia to yield pyrazinamide.[5][10]

The antiviral drug Favipiravir (T-705) relies on the key intermediate 3,6-dichloropyrazine-2-carbonitrile. An efficient synthesis of this intermediate starts from 2-aminopyrazine and involves a multi-step sequence including regioselective chlorination, bromination, palladium-catalyzed cyanation, and a Sandmeyer reaction.[1][2][11]

Experimental Protocols

Protocol 1: Synthesis of 2-Cyanopyrazine from 2-Bromopyrazine

-

Reaction: Palladium-catalyzed cyanation

-

Reagents: 2-bromopyrazine, potassium ferrocyanide trihydrate, palladium acetate, sodium carbonate, N,N-dimethylacetamide (DMAc).

-

Procedure:

-

To a three-necked flask, add DMAc, 2-bromopyrazine, potassium ferrocyanide trihydrate, palladium acetate, and sodium carbonate under a nitrogen atmosphere.

-

Heat the reaction mixture to 120°C and stir for 2-4 hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

The filtrate is subjected to reduced pressure distillation to afford 2-cyanopyrazine as a transparent liquid.[9][12]

-

Protocol 2: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile

-

Starting Material: 3-hydroxy-6-bromopyrazine-2-amide

-

Reagents: Phosphorus oxychloride (POCl₃), diisopropylethylamine (DIEA), lithium chloride.

-

Procedure:

-

Mix 3-hydroxy-6-bromopyrazine-2-amide, lithium chloride, and phosphorus oxychloride and heat to 50°C with stirring.

-

Add diisopropylethylamine to the reaction mixture and heat to 80°C for 1 hour.

-

Cool the mixture to approximately 30°C and slowly quench with ice water.

-

Filter the resulting precipitate and slurry with isopropanol to obtain 3,6-dichloropyrazine-2-carbonitrile as a pale yellow solid.[13]

-

Biological Activities and Therapeutic Applications

The pyrazine-2-carbonitrile scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.

Antiviral Activity: The Case of Favipiravir (T-705)

Favipiravir is a broad-spectrum antiviral agent that has shown efficacy against a variety of RNA viruses, including influenza, Ebola, and SARS-CoV-2.[14][15]

-

Mechanism of Action: Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP). T-705-RTP acts as a purine nucleotide analog and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses.[1][2][3][9][16][17][18] This inhibition can occur through two primary mechanisms: chain termination, where the incorporation of T-705-RTP into the nascent viral RNA strand prevents further elongation, or lethal mutagenesis, where the incorporation leads to an accumulation of mutations in the viral genome, rendering it non-viable.[4][18]

Anticancer Activity: Targeting Kinase Signaling

Several pyrazine-2-carbonitrile derivatives have emerged as potent and selective kinase inhibitors, a major class of anticancer drugs.[19][20]

-

Checkpoint Kinase 1 (CHK1) Inhibitors: CHK1 is a crucial serine/threonine kinase in the DNA damage response pathway.[12] In cancer cells with defects in other cell cycle checkpoints, inhibition of CHK1 can lead to mitotic catastrophe and cell death, particularly when combined with DNA-damaging chemotherapy.[21] A series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as potent and orally bioavailable CHK1 inhibitors.[12][21][22] Prexasertib (LY2606368), a pyrazine-2-carbonitrile derivative, is a potent CHK1 inhibitor that has undergone clinical evaluation.[23]

Antimicrobial Activity

Derivatives of pyrazine-2-carboxylic acid and pyrazine-2-carbohydrazide have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[24][25][26] The mechanism of action for some of these compounds is thought to involve the inhibition of essential bacterial enzymes such as GlcN-6-P synthase, which is involved in cell wall biosynthesis.[27]

Quantitative Biological Data

The following tables summarize the biological activity of selected pyrazine-2-carbonitrile derivatives.

Table 1: Antiviral Activity of Pyrazine-2-Carbonitrile Derivatives

| Compound | Virus | Assay | EC₅₀/IC₅₀ (µM) | Reference |

| Favipiravir (T-705) | Influenza A (H1N1) | Plaque reduction | 0.013 - 0.48 | [2] |

| Favipiravir (T-705) | West Nile Virus | Cell culture | ~1 | [28] |

| Pyrido[2,3-b]pyrazine derivative (27) | Human Cytomegalovirus (HCMV) | Antiviral assay | 0.33 | [7][27] |

Table 2: Anticancer Activity of Pyrazine-2-Carbonitrile Derivatives

| Compound | Target | Cell Line | IC₅₀ (nM) | Reference |

| Prexasertib (LY2606368) | CHK1 | Biochemical assay | 1 | [23] |

| CCT244747 | CHK1 | Biochemical assay | 1.3 | [13] |

| 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile (DUB-IN-1) | USP8 | Biochemical assay | 850 | [6] |

| Pyrazine-pyrimidine hybrid (35) | Prostate (DU-145) | Antiproliferative assay | 5 µg/mL | [29] |

Table 3: Antimicrobial Activity of Pyrazine-2-Carbonitrile Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Pyrazine-2-carbohydrazide derivatives (various) | S. aureus, B. subtilis | 32 - 512 | [30] |

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide (8) | M. tuberculosis H37Rv | 1.56 | [5] |

| Pyrazine-2-carboxylic acid derivative (P4) | C. albicans | 3.125 | [24] |

| Pyrazine-2-carboxylic acid derivative (P10) | C. albicans | 3.125 | [24] |

Conclusion and Future Perspectives

The journey of pyrazine-2-carbonitrile derivatives from simple flavor compounds to life-saving therapeutics is a testament to the power of synthetic chemistry and rational drug design. The strategic incorporation of the 2-carbonitrile group has unlocked a vast and diverse chemical space with profound biological implications. From the broad-spectrum antiviral activity of Favipiravir to the targeted anticancer potential of CHK1 inhibitors, this scaffold continues to yield promising drug candidates.

Future research in this area will likely focus on several key aspects: the development of even more efficient and sustainable synthetic methodologies, the exploration of novel biological targets for pyrazine-2-carbonitrile derivatives, and the optimization of existing lead compounds to enhance their efficacy and safety profiles. The rich history and proven track record of this remarkable heterocycle suggest that the era of pyrazine-2-carbonitrile derivatives in medicine is far from over.

References

- 1. Favipiravir | C5H4FN3O2 | CID 492405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sterispharma.com [sterispharma.com]

- 4. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US9403797B2 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use - Google Patents [patents.google.com]

- 9. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]

- 12. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BioCentury - Therapeutics: Checkpoint kinase 1 (Chk1; CHEK1) [biocentury.com]

- 14. Favipiravir - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. rjpbcs.com [rjpbcs.com]

- 25. jyoungpharm.org [jyoungpharm.org]

- 26. jocpr.com [jocpr.com]

- 27. benchchem.com [benchchem.com]

- 28. sciforum.net [sciforum.net]

- 29. researchgate.net [researchgate.net]

- 30. turkjps.org [turkjps.org]

The Enigmatic Presence of Dimethylpyrazine Carbonitriles in Nature: A Technical Guide for Researchers

A Foreword for the Modern Researcher: The quest for novel bioactive molecules is an unending frontier in scientific exploration. Nature, in its vast complexity, continues to be the ultimate wellspring of chemical diversity. This guide delves into the intriguing yet largely uncharted territory of dimethylpyrazine carbonitriles, a class of compounds at the intersection of two significant families of natural products: the flavor-active pyrazines and the functionally diverse organonitriles. While direct evidence for the widespread natural occurrence of dimethylpyrazine carbonitriles remains elusive, this document serves as a technical roadmap for the forward-thinking researcher. By integrating established knowledge of pyrazine biosynthesis and nitrile formation, we provide a foundational framework to guide the search for, and potential discovery of, these fascinating molecules in the natural world.

The Chemical Landscape: Understanding the Pyrazine Core and the Carbonitrile Functionality

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are ubiquitous in nature.[1] They are renowned for their potent sensory properties, contributing to the characteristic aromas of roasted, toasted, and fermented foods.[2][3] Alkylpyrazines, such as 2,5-dimethylpyrazine and 2,6-dimethylpyrazine, are well-documented components of various foods, including coffee, cocoa, and baked goods, and are also found in some organisms like insects and bacteria.[4][5]

The carbonitrile (or nitrile) group (-C≡N) is another functionally significant moiety found in a diverse array of natural products. These compounds, often referred to as organonitriles, exhibit a wide spectrum of biological activities, from defensive agents in plants to signaling molecules. The biosynthesis of the nitrile group is a fascinating enzymatic process, often involving the conversion of amino acids or other nitrogenous precursors.

The subject of this guide, dimethylpyrazine carbonitriles, represents a unique chemical scaffold that marries the aromatic pyrazine ring with the reactive carbonitrile group. A representative structure, 3,6-dimethylpyrazine-2-carbonitrile, highlights this fusion.[6] The electronic properties of the pyrazine ring, combined with the nucleophilic and electrophilic potential of the nitrile, suggest a rich and largely unexplored chemical space with potential for novel biological activity.

Biosynthetic Crossroads: A Hypothetical Pathway to Dimethylpyrazine Carbonitriles

While a definitive biosynthetic pathway for dimethylpyrazine carbonitriles has not been elucidated from a natural source, we can propose a plausible route by drawing parallels from known enzymatic reactions. The biosynthesis of the pyrazine ring is generally understood to arise from the condensation of α-amino ketones, which are themselves derived from amino acids.[2] L-threonine, for instance, is a known precursor to 2,5-dimethylpyrazine in some bacteria.[7]

The formation of the carbonitrile group in nature is often catalyzed by enzymes such as aldoxime dehydratases or nitrilases. A hypothetical chemoenzymatic pathway could therefore involve the following key steps:

-

Formation of the α-amino ketone precursor: This would likely follow the established pathways for alkylpyrazine biosynthesis, starting from common amino acids.

-

Introduction of the Nitrile Functionality: This is the critical, and as yet unobserved, step in a natural system for this class of molecules. It could potentially occur through:

-

Enzymatic cyanation of a pyrazine precursor: An enzyme could catalyze the addition of a cyanide group to a pre-formed pyrazine ring or an intermediate.

-

Incorporation of a nitrile-containing precursor: A biosynthetic pathway could utilize a precursor that already contains a nitrile group, which is then incorporated into the pyrazine ring structure.

-

The following diagram illustrates a conceptual biosynthetic workflow:

Caption: A proposed biosynthetic pathway for dimethylpyrazine carbonitrile.

A Strategy for Discovery: Isolation and Detection Protocols

The search for novel natural products requires a robust and systematic approach to extraction, isolation, and characterization. The following protocols are designed to guide the researcher in the potential discovery of dimethylpyrazine carbonitriles from complex biological matrices.

Extraction of Target Compounds

Given the likely semi-volatile and moderately polar nature of dimethylpyrazine carbonitriles, a multi-step extraction strategy is recommended to capture a broad range of potential compounds.

Table 1: Recommended Extraction Solvents and Techniques

| Extraction Technique | Solvent System | Target Polarity | Rationale |

| Solid-Phase Microextraction (SPME) | N/A (adsorption-based) | Volatile & Semi-volatile | A non-destructive technique ideal for headspace analysis of volatile pyrazines and related compounds.[8] |

| Solvent Extraction | Dichloromethane, Ethyl Acetate | Non-polar to Mid-polar | Effective for extracting a broad range of organic compounds from a liquid or solid matrix. |

| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with co-solvents (e.g., methanol) | Tunable | A "green" extraction method that allows for selective extraction by modifying pressure and temperature.[9] |

Chromatographic Isolation

Following extraction, a combination of chromatographic techniques will be necessary to isolate individual compounds from the complex mixture.

Caption: A generalized workflow for the isolation of target compounds.

Step-by-Step Isolation Protocol:

-

Initial Fractionation: The crude extract should be subjected to column chromatography using a silica gel or alumina stationary phase. A gradient elution with a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) will separate the compounds based on polarity.

-

Bioassay-Guided Fractionation (Optional): If a specific biological activity is being screened for, each fraction can be tested to identify the most active fractions, thereby guiding the subsequent isolation steps.

-

High-Performance Liquid Chromatography (HPLC): The active or interesting fractions should be further purified using preparative or semi-preparative HPLC. A variety of column chemistries (e.g., C18, phenyl-hexyl) and mobile phase compositions should be screened to achieve optimal separation.

-

Purity Assessment: The purity of the isolated compound should be confirmed using analytical HPLC with a diode array detector (DAD) or an evaporative light scattering detector (ELSD).

Structural Elucidation: Analytical Techniques

Once a pure compound is isolated, a suite of analytical techniques will be required to determine its chemical structure.

Table 2: Analytical Techniques for Structural Elucidation

| Technique | Information Gained | Key Considerations |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High-resolution MS (e.g., TOF, Orbitrap) is crucial for accurate mass determination and elemental composition.[10] |

| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms (¹H, ¹³C, COSY, HSQC, HMBC) | 2D NMR experiments are essential for unambiguously assigning the structure of a novel compound. |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C≡N stretch) | The nitrile group has a characteristic sharp absorption band in the IR spectrum. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions, conjugation | The pyrazine ring will have characteristic UV absorption maxima. |

The following diagram illustrates the analytical workflow for an isolated "unknown" compound.

Caption: An integrated analytical workflow for structure determination.

Future Perspectives and the Path Forward

The exploration for naturally occurring dimethylpyrazine carbonitriles is a venture into a scientifically promising, yet unproven, domain. The convergence of advanced analytical technologies, synthetic biology, and bioinformatics offers an unprecedented opportunity to uncover novel metabolic pathways and their corresponding chemical products. Researchers embarking on this path are encouraged to consider the following:

-

Metagenomic Mining: Exploring the genomes of microorganisms known to produce pyrazines or nitrile-containing compounds may reveal novel biosynthetic gene clusters that could be responsible for the production of dimethylpyrazine carbonitriles.

-